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Compound of Interest

Compound Name: BDP TR azide

Cat. No.: B13722306 Get Quote

For researchers engaged in the dynamic world of live-cell imaging, the selection of fluorescent

probes is a critical determinant of experimental success. BDP TR azide has emerged as a

robust tool for visualizing biological processes through bioorthogonal chemistry. This guide

provides an objective comparison of BDP TR azide's performance against other common red-

fluorescent azide probes, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Red-Fluorescent Azide
Probes
The effectiveness of a fluorescent probe in live-cell imaging hinges on several key

photophysical parameters. High molar extinction coefficients and quantum yields contribute to a

brighter signal, which is crucial for detecting low-abundance targets. Photostability dictates the

duration over which a reliable signal can be observed under continuous illumination. The table

below summarizes these critical properties for BDP TR azide and its common alternatives.
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Fluoroph
ore

Excitatio
n Max
(nm)

Emission
Max (nm)

Molar
Extinctio
n
Coefficie
nt
(cm⁻¹M⁻¹)

Quantum
Yield (Φ)

Relative
Brightnes
s*

Photosta
bility

BDP TR

Azide
589 616 69,000 0.90 62,100 High

Alexa Fluor

594 Azide
590 617 73,000 0.66 48,180 Very High

TAMRA

Azide (6-

isomer)

541 567 84,000 0.10 8,400 Moderate

Cy5 Azide 651 670 250,000 0.27 67,500
Moderate

to Low

*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield). Higher

values indicate a brighter fluorophore. Data is compiled from manufacturer specifications and

literature.

Key Takeaways:

BDP TR azide stands out with an exceptionally high quantum yield, making it one of the

brightest options available in this spectral range. Its borondipyrromethene core contributes to

high photostability and resistance to oxidative degradation, a common issue with rhodamine-

based dyes like Texas Red.

Alexa Fluor 594 azide is another excellent choice, offering a combination of high brightness

and superior photostability, a hallmark of the Alexa Fluor dye family.

TAMRA azide is a widely used reagent but exhibits a significantly lower quantum yield,

resulting in lower overall brightness compared to BDP TR and Alexa Fluor 594.
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Cy5 azide, while having the highest molar extinction coefficient, has a moderate quantum

yield and is known to be less photostable, which can be a limitation in long-term imaging

experiments.

Experimental Protocols
Visualizing biomolecules using probes like BDP TR azide typically involves a two-step

"bioorthogonal" labeling strategy. First, a biomolecule of interest is metabolically labeled with a

chemical handle (e.g., an alkyne). Second, the fluorescent azide probe is introduced and

specifically "clicks" onto the alkyne handle. The following is a representative protocol for

labeling cell-surface glycoproteins using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC),

a copper-free click chemistry reaction ideal for live-cell applications.

Protocol 1: Metabolic Labeling of Cell-Surface
Sialoglycans
This protocol describes the metabolic incorporation of an azide group into cell-surface

glycoproteins.

Cell Culture: Plate cells (e.g., HeLa or HEK293) on a suitable imaging dish (e.g., glass-

bottom 35 mm dishes) and grow to 70-80% confluency in complete culture medium.

Prepare Labeling Medium: Prepare a stock solution of peracetylated N-

azidoacetylmannosamine (Ac₄ManNAz) in sterile DMSO. Dilute the stock solution into pre-

warmed complete culture medium to a final concentration of 25-50 µM.

Metabolic Incorporation: Aspirate the old medium from the cells and replace it with the

Ac₄ManNAz-containing medium.

Incubation: Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5%

CO₂). During this time, the cells will metabolize the Ac₄ManNAz and display azido-sialic

acids on their surface glycoproteins.[1][2][3]

Protocol 2: Live-Cell Imaging via SPAAC with BDP TR
Azide
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This protocol details the "click" reaction between the azide-labeled cells and a cyclooctyne-

functionalized probe for visualization. For this example, we assume the target is a DBCO-

functionalized protein that will bind to the cell surface, which is then visualized with BDP TR
azide. A more direct approach would be to use a DBCO-BDP TR conjugate to directly label the

azide-modified cells.

Prepare BDP TR Azide Solution: Prepare a 1-2 mM stock solution of BDP TR azide in

anhydrous DMSO.

Prepare DBCO-Protein Solution: Dissolve your dibenzocyclooctyne (DBCO)-functionalized

protein of interest in a biocompatible buffer (e.g., sterile PBS) to a working concentration

(e.g., 10-20 µM).

Labeling Reaction:

Wash the azide-labeled cells twice with warm, serum-free culture medium or PBS to

remove any residual unincorporated Ac₄ManNAz.

Add the DBCO-protein solution to the cells and incubate for 30-60 minutes at 37°C.

Wash the cells twice with warm PBS to remove unbound DBCO-protein.

Dilute the BDP TR azide stock solution in warm, serum-free culture medium to a final

concentration of 5-10 µM.

Add the BDP TR azide solution to the cells and incubate for 15-30 minutes at 37°C,

protected from light.

Washing: Wash the cells three times with warm PBS to remove unreacted BDP TR azide.

Imaging: Replace the wash buffer with fresh, pre-warmed complete culture medium (phenol

red-free medium is recommended to reduce background fluorescence). Image the cells

using a fluorescence microscope equipped with appropriate filters for the Texas Red or ROX

channel (Excitation: ~590 nm, Emission: ~615 nm).

Visualized Workflows and Pathways
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To clarify the experimental process and the underlying chemical reaction, the following

diagrams are provided.
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Step 1: Metabolic Labeling

Step 2: SPAAC Reaction & Imaging

Plate and Grow Cells

Incubate with Ac4ManNAz
(24-72 hours)

Azide Groups Displayed
on Cell Surface Glycans

Wash Cells (PBS)

Add DBCO-Functionalized
Biomolecule (e.g., Protein)

Wash Unbound DBCO

Add BDP TR Azide
(15-30 mins)

Final Wash

Live-Cell Fluorescence
Microscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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